Unique Ribosomal Conformation: U2506•G2583 Wobble Pair Induction by Madumycin II vs Proline-Containing Streptogramins
In the crystal structure of the Thermus thermophilus 70S ribosome complexed with mRNA, A-, P-, and E-site tRNAs, Madumycin II (MADU) induces formation of a U2506•G2583 wobble pair in the 23S rRNA, forcing the peptidyl transferase center into a catalytically inactive state [1]. This conformational rearrangement is not observed in structures of the ribosome bound to proline-containing streptogramins A (virginiamycin M, dalfopristin, flopristin), where the bulkier proline residue collides with nucleotide U2585, causing it to move away from the inhibitor [1]. The distinct positioning of U2585 results in an active PTC conformation in the presence of these comparators.
| Evidence Dimension | Conformational state of the peptidyl transferase center (U2506•G2583 wobble pair formation) |
|---|---|
| Target Compound Data | U2506•G2583 wobble pair formed; PTC forced into inactive state |
| Comparator Or Baseline | Virginiamycin M, dalfopristin, flopristin: no wobble pair; U2585 displaced away from inhibitor; PTC remains in active-like conformation |
| Quantified Difference | Qualitative binary outcome: wobble pair present (MADU) vs absent (comparators). U2585 spatial displacement differs due to steric clash with proline. |
| Conditions | X-ray crystallography of T. thermophilus 70S ribosome with mRNA and tRNA substrates at 2.8 Å resolution |
Why This Matters
Procurement for mechanistic studies requires the specific agent that induces the inactive PTC conformation to probe ribosome function or screen for rescue compounds.
- [1] Osterman IA, Khabibullina NF, Komarova ES, Kasatsky P, Kartsev VG, Bogdanov AA, Dontsova OA, Konevega AL, Sergiev PV, Polikanov YS. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state. Nucleic Acids Res. 2017;45(12):7507-7514. doi:10.1093/nar/gkx413. View Source
